2-(Benzyloxy)-6-tert-butylnaphthalene
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Overview
Description
2-(Benzyloxy)-6-tert-butylnaphthalene is an organic compound that belongs to the class of naphthalenes It features a benzyloxy group at the second position and a tert-butyl group at the sixth position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-6-tert-butylnaphthalene typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved through the reaction of naphthol with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzoic acid derivatives.
Reduction: Reduction reactions can target the naphthalene ring or the benzyloxy group, leading to various reduced products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
2-(Benzyloxy)-6-tert-butylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-6-tert-butylnaphthalene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-(Benzyloxy)naphthalene: Lacks the tert-butyl group, leading to different steric and electronic properties.
6-tert-Butylnaphthalene:
2-(Methoxy)-6-tert-butylnaphthalene: Features a methoxy group instead of a benzyloxy group, altering its chemical behavior.
Uniqueness: 2-(Benzyloxy)-6-tert-butylnaphthalene is unique due to the presence of both the benzyloxy and tert-butyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various research applications, offering a balance of reactivity and stability.
Properties
CAS No. |
93245-51-3 |
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Molecular Formula |
C21H22O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-tert-butyl-6-phenylmethoxynaphthalene |
InChI |
InChI=1S/C21H22O/c1-21(2,3)19-11-9-18-14-20(12-10-17(18)13-19)22-15-16-7-5-4-6-8-16/h4-14H,15H2,1-3H3 |
InChI Key |
XJTJSANMLNIMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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